4-(Cyclopentyloxy)thiophene-2-carboxylic acid
Description
Properties
Molecular Formula |
C10H12O3S |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
4-cyclopentyloxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H12O3S/c11-10(12)9-5-8(6-14-9)13-7-3-1-2-4-7/h5-7H,1-4H2,(H,11,12) |
InChI Key |
FUPDHAVQDYLTNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)OC2=CSC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentyloxy)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann thiophene synthesis.
Introduction of the Cyclopentyloxy Group: This step involves the nucleophilic substitution reaction where a cyclopentanol derivative reacts with a thiophene intermediate under basic conditions.
Industrial Production Methods: Industrial production of 4-(Cyclopentyloxy)thiophene-2-carboxylic acid may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability .
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
Scientific Research Applications
Medicinal Applications
The compound has been investigated for its therapeutic potential, particularly in the treatment of inflammatory diseases and cancers.
- Anti-inflammatory Properties : Research indicates that thiophene derivatives can inhibit tumor necrosis factor-alpha (TNF-α) production, which is crucial in managing autoimmune conditions like rheumatoid arthritis and Crohn's disease. A patent describes novel thiophene derivatives that exhibit TNF-α suppressive activity, highlighting their potential as anti-inflammatory agents .
- Anticancer Activity : Studies have shown that thiophene derivatives can inhibit the growth of hematologic cancers. The compound's structure allows it to interact with biological targets involved in cancer progression, making it a candidate for further development as an anticancer drug .
Case Study: Inhibition of HCV NS5B Polymerase
A class of thiophene-2-carboxylic acids has been identified as potent inhibitors of hepatitis C virus (HCV) NS5B polymerase. These compounds demonstrated significant efficacy in inhibiting viral replication in cell cultures, showcasing the potential of thiophene derivatives in antiviral therapies .
Material Science Applications
4-(Cyclopentyloxy)thiophene-2-carboxylic acid plays a crucial role in the development of organic electronic materials.
- Organic Semiconductors : Thiophene derivatives are integral to the synthesis of organic semiconductors used in devices such as organic light-emitting diodes (OLEDs) and organic solar cells. The compound serves as a building block for creating more complex structures with desirable electronic properties .
- Conductive Polymers : The incorporation of thiophene units into polymer backbones enhances conductivity and stability, making these materials suitable for applications in flexible electronics and sensors .
Synthetic Applications
The compound is utilized as a versatile intermediate in organic synthesis.
- Building Block for Complex Molecules : As a functionalized thiophene derivative, it can undergo various chemical reactions to yield other valuable compounds. For instance, it can participate in coupling reactions and olefinations, which are essential processes in synthetic organic chemistry .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-(Cyclopentyloxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist or inhibitor of certain receptors or enzymes, modulating biological processes such as inflammation or microbial growth . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Substituents on the thiophene ring critically impact molecular weight, lipophilicity (clogP), and solubility. Below is a comparative analysis of key analogs:
*Calculated molecular weight.
Key Observations :
- Fused-ring systems (e.g., benzo[b]thiophene in ) exhibit higher clogP due to aromatic stacking, while polar groups like cyano (in ) add complexity without drastically altering lipophilicity.
Anticancer Activity
- Thiophene-2-carboxylic acid amide derivatives (e.g., T1–T6 in ) showed antiproliferative effects on A431 cells (LD₅₀: 10–50 μM). Lipophilicity (clogP) correlated strongly with activity, with clogP >2.5 associated with higher potency .
- Inference for 4-(Cyclopentyloxy) analog : Its estimated clogP (~3.5) suggests superior activity compared to methyl or unsubstituted derivatives, though fused-ring systems (e.g., ) may outperform due to enhanced aromatic interactions.
Anti-Inflammatory and Antioxidant Activity
- Allyloxy and hydroxypropoxy derivatives of 4,5-diarylthiophene-2-carboxylic acid (e.g., compounds 8 and 9 in ) demonstrated COX-2 binding energies of -10.40 to -10.48 kcal/mol, outperforming standard drugs. Bulky substituents improved target affinity .
Antimicrobial Activity
- Amino-substituted thiophene derivatives (e.g., in ) showed MIC values of 8–32 μg/mL against S. aureus. Substituent position (e.g., isopropyl vs. ethyl) significantly impacted potency, with spatial arrangement critical for target interaction .
- Inference : The cyclopentyloxy group’s conformational rigidity may enhance binding to bacterial targets compared to flexible chains.
Structure-Activity Relationship (SAR) Insights
Lipophilicity : Higher clogP (>3.0) correlates with improved antiproliferative and antimicrobial activity but may reduce solubility .
Substituent Bulk : Bulky groups (e.g., cyclopentyloxy, allyloxy) enhance target binding in anti-inflammatory applications .
Electron-Withdrawing Groups: Cyano and chloro substituents (e.g., in ) increase metabolic stability but may reduce bioavailability.
Biological Activity
4-(Cyclopentyloxy)thiophene-2-carboxylic acid is a thiophene derivative that has garnered attention for its potential biological activities. This compound is being explored for various therapeutic applications, particularly in the fields of anti-inflammatory and anticancer treatments. Its unique structure contributes to its interaction with biological systems, influencing cellular pathways and gene expression.
- Molecular Formula : C12H14O3S
- Molecular Weight : 238.30 g/mol
- IUPAC Name : 4-(Cyclopentyloxy)thiophene-2-carboxylic acid
- CAS Number : [insert CAS number if available]
The biological activity of 4-(Cyclopentyloxy)thiophene-2-carboxylic acid is attributed to its ability to modulate various biochemical pathways. Some key mechanisms include:
- Inhibition of Inflammatory Cytokines : The compound has shown potential in suppressing tumor necrosis factor-alpha (TNF-α) production, which is crucial in inflammatory responses and autoimmune diseases such as rheumatoid arthritis and Crohn's disease .
- Regulation of Gene Expression : It may influence the expression of genes involved in cell cycle regulation and apoptosis, including c-myc and p53, thereby affecting cell proliferation and survival .
- Impact on Lipid Metabolism : The compound interacts with proteins involved in lipid storage, potentially leading to alterations in lipid accumulation within cells .
Anticancer Properties
Recent studies have indicated that 4-(Cyclopentyloxy)thiophene-2-carboxylic acid exhibits significant anticancer activity. For example, it has been found to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. In vitro assays demonstrated that the compound could reduce the viability of cancer cells through mechanisms involving caspase activation and mitochondrial dysfunction .
Anti-inflammatory Effects
The compound's ability to suppress TNF-α production suggests its potential as an anti-inflammatory agent. This activity is particularly relevant for conditions characterized by chronic inflammation. In preclinical models, 4-(Cyclopentyloxy)thiophene-2-carboxylic acid demonstrated efficacy in reducing inflammation markers and alleviating symptoms associated with autoimmune diseases .
Case Studies
-
Rheumatoid Arthritis Model :
A study investigated the effects of 4-(Cyclopentyloxy)thiophene-2-carboxylic acid on a murine model of rheumatoid arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers, supporting its use as a therapeutic agent in inflammatory conditions. -
Cancer Cell Line Studies :
In vitro studies using A549 lung cancer cells revealed that treatment with this compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed that the compound induced significant changes in cell cycle distribution, promoting G1 phase arrest .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 5-Phenylthiophene-2-carboxylic Acid | Anticancer, anti-inflammatory | TNF-α inhibition, apoptosis induction |
| Thiophene Carboxylic Acid | Antiviral | Inhibition of viral replication |
| Benzimidazole Derivatives | Antimicrobial | Disruption of bacterial cell wall synthesis |
Q & A
Basic Research Questions
Q. What are the key considerations for designing a synthesis protocol for 4-(Cyclopentyloxy)thiophene-2-carboxylic acid to ensure high yield and purity?
- Methodology :
- Step 1 : Introduce the cyclopentyloxy group via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction or alkylation using cyclopentanol derivatives).
- Step 2 : Protect the carboxylic acid group during synthesis using esterification (e.g., methyl or ethyl esters) to prevent side reactions.
- Step 3 : Optimize reaction conditions (temperature, solvent, catalyst) through Design of Experiments (DoE). For example, use polar aprotic solvents like DMF or THF for better solubility .
- Step 4 : Purify intermediates via column chromatography or recrystallization. Final hydrolysis of the ester under acidic/basic conditions yields the carboxylic acid .
Q. How can researchers effectively characterize the structural integrity of 4-(Cyclopentyloxy)thiophene-2-carboxylic acid post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H NMR to confirm cyclopentyloxy substitution (δ 4.5–5.5 ppm for ether-linked protons) and ¹³C NMR for carboxylic acid confirmation (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions).
- HPLC : Assess purity (>95% by reverse-phase HPLC with UV detection at 254 nm) .
Q. What are the critical storage conditions to prevent degradation of 4-(Cyclopentyloxy)thiophene-2-carboxylic acid in laboratory settings?
- Recommendations :
- Store in amber glass containers at 2–8°C under inert gas (N₂/Ar) to avoid oxidation.
- Avoid exposure to strong oxidizers (e.g., peroxides), bases, or acids, which may degrade the thiophene ring or cyclopentyloxy group .
Advanced Research Questions
Q. What computational approaches are validated for predicting the binding affinity of 4-(Cyclopentyloxy)thiophene-2-carboxylic acid with target proteins?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., COX-2 for anti-inflammatory studies). Validate docking poses with MD simulations .
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO energies) to predict reactivity and stability .
- Data Interpretation : Compare computed binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays.
Q. How can researchers resolve contradictions in reported biological activities of thiophene-2-carboxylic acid derivatives across studies?
- Strategies :
- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines).
- Purity Verification : Use orthogonal techniques (HPLC, NMR) to confirm compound integrity, as impurities may skew results .
- Meta-Analysis : Compare structural variations (e.g., substituent effects) using QSAR models to identify activity trends .
Q. What strategies optimize the solubility and bioavailability of 4-(Cyclopentyloxy)thiophene-2-carboxylic acid for in vivo studies?
- Approaches :
- Salt Formation : Prepare sodium or potassium salts to enhance aqueous solubility.
- Prodrug Design : Convert the carboxylic acid to ester or amide derivatives for improved membrane permeability .
- Nanoparticle Encapsulation : Use liposomal or PEGylated carriers to enhance circulation time .
Safety and Handling
Q. What personal protective equipment (PPE) is essential when handling 4-(Cyclopentyloxy)thiophene-2-carboxylic acid?
- PPE Requirements :
- Gloves : Nitrile or neoprene gloves (tested for chemical resistance using ASTM F739 standards).
- Respiratory Protection : Use N95 masks or fume hoods if airborne particles are generated during weighing .
- Eye Protection : Goggles with side shields to prevent splashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
